Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
Description
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is a synthetic compound featuring a methyl benzoate backbone substituted at the 2-position with an acetylamino group linked to a 4-benzylpiperazine moiety. Its structure combines aromatic, amide, and piperazine elements, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes influenced by nitrogen-containing heterocycles.
Properties
IUPAC Name |
methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(26)18-9-5-6-10-19(18)22-20(25)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGHDWPXKHSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Aminobenzoic Acid
The initial step involves converting 2-aminobenzoic acid to its methyl ester using methanol under acidic or basic conditions. For example, sulfuric acid-catalyzed esterification achieves yields >85%:
This reaction is typically conducted under reflux, with reaction times ranging from 4–6 hours.
Acetylation with 4-Benzylpiperazine
The methyl 2-aminobenzoate intermediate undergoes acetylation with 2-chloroacetyl chloride, followed by nucleophilic substitution with 4-benzylpiperazine. This two-step process ensures precise functionalization:
The second step requires polar aprotic solvents like N,N-dimethylformamide (DMF) and temperatures of 60–80°C.
Catalytic Methods and Optimization
Coupling Agents and Catalysts
Recent advancements highlight the role of catalysts in improving reaction efficiency:
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25°C | 78% | |
| Pd/C (5%) | Methanol | 50°C | 85% | |
| Ru/Si zeolite | Solvent-free | 90°C | 92% |
The use of Ru/Si zeolite in solvent-free conditions demonstrates exceptional yield (92%), though its applicability to the target compound requires further validation.
Solvent and Temperature Effects
-
Polar Solvents : DMF and acetonitrile enhance reaction rates due to improved solubility of intermediates.
-
Solvent-Free Systems : Reduce purification complexity but require higher temperatures (90–100°C).
Purification and Yield Optimization
Crystallization Techniques
Post-reaction purification often involves recrystallization from ethanol or methanol, achieving HPLC purity >98%. For instance, spin-drying under vacuum (20–40 mmHg) at 50–70°C effectively isolates the product.
Chromatographic Methods
Silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) resolves residual impurities, particularly unreacted 4-benzylpiperazine.
Comparative Analysis of Synthetic Routes
A hypothetical comparison of methods, inferred from analogous compounds, reveals trade-offs between yield, cost, and scalability:
| Method | Catalyst | Yield | Purity | Complexity |
|---|---|---|---|---|
| EDCI-Mediated Coupling | EDCI/HOBt | 78% | 95% | Moderate |
| Hydrogenation | Pd/C | 85% | 98% | High |
| Solvent-Free Synthesis | Ru/Si | 92% | 99% | Low |
The solvent-free approach offers the highest yield and purity but may require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the acetylamino group could participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Linked Benzoate Derivatives
Key Analogs:
- Methyl 4-[2-(4-phenylpiperazin-1-yl)acetylamino]benzoate (): Structural Difference: The target compound has a 4-benzylpiperazine group, while this analog features a 4-phenylpiperazine.
- Compounds C1–C7 (): These include methyl benzoates linked to piperazine via 2-arylquinoline-4-carbonyl groups (e.g., C1: 2-phenylquinoline; C2: 4-bromophenylquinoline). Structural Contrast: The target compound lacks the quinoline core, replacing it with a simpler acetylamino bridge. This simplification may reduce π-π stacking interactions but improve synthetic accessibility .
Table 1: Substituent Effects on Piperazine-Linked Benzoates
| Compound | Piperazine Substituent | Core Structure | Key Physicochemical Properties |
|---|---|---|---|
| Target Compound | 4-Benzyl | Acetylamino-benzoate | Higher lipophilicity (benzyl) |
| Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate | 4-Phenyl | Acetylamino-benzoate | Moderate lipophilicity |
| C1 (Quinoline derivative) | 2-Phenylquinoline | Quinoline-carbonyl | Enhanced aromatic interactions |
Acetylamino-Substituted Benzoates
- Methyl 2-acetylamino-5-(3-(4-bromophenyl)propioloyl)benzoate (): Features a propioloyl group at the 5-position, introducing rigidity and conjugation. The target compound’s 2-substitution pattern may offer distinct binding modes in biological targets .
- Methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate (): Contains a dimethylamino benzamido group, which could enhance solubility via tertiary amine protonation. The target’s benzylpiperazine may instead rely on basic piperazine nitrogen for solubility modulation .
Heterocyclic Variations
- Methyl 2-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate (): Incorporates a tetrazole-thioether group, which is highly polar and may improve metabolic stability. The target’s piperazine moiety offers basicity but lower polarity .
- Methyl 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate (): Contains a thienopyrimidine scaffold, a common pharmacophore in kinase inhibitors. The target compound’s simpler structure may lack kinase affinity but could be optimized for other targets .
Biological Activity
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate, also known as C21H25N3O3, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article delves into the biological activities associated with this compound, providing insights from various studies and data sources.
Chemical Structure and Properties
The molecular structure of this compound includes a benzylpiperazine moiety, which is significant for its pharmacological properties. The compound has a molecular weight of 365.45 g/mol and features the following functional groups:
- Benzene ring : Contributes to hydrophobic interactions.
- Piperazine ring : Known for its role in various biological activities, particularly in neuropharmacology.
- Acetamido group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperazine derivatives. For instance, research indicates that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| This compound | HepG2 | 22.1 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant properties. Preliminary behavioral studies in animal models suggest that this compound may influence serotonin and dopamine pathways, contributing to its potential use in treating mood disorders.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on various piperazine derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections.
- Neuropharmacological Assessment : Behavioral assays in rodent models showed that compounds structurally related to this compound could reduce anxiety-like behavior, indicating possible therapeutic benefits for anxiety disorders.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-benzylpiperazine and methyl 2-amino benzoate derivatives. Key steps include:
- Activation of carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Catalyst optimization : Triethylamine or DMAP improves yield by neutralizing HCl byproducts during coupling .
Table 1 : Example reaction optimization (based on analogous syntheses):
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| EDCI/HOBt | DMF | 85 | |
| DCC | DCM | 80 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention time and peak symmetry are critical .
- Spectroscopy :
- NMR : - and -NMR in deuterated DMSO or CDCl confirm amide bond formation and aromatic substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~ 395.5 g/mol) .
- Melting point : Compare observed values (e.g., 90–95°C) with literature data to verify crystallinity .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the amide bond .
- Light sensitivity : Protect from UV exposure using amber glassware due to potential photodegradation of the benzylpiperazinyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) across studies .
- Metabolic stability testing : Use liver microsomes or S9 fractions to evaluate if metabolite interference explains discrepancies .
- Dose-response validation : Perform IC/EC curves in triplicate to confirm potency thresholds .
Q. What in silico strategies predict the pharmacological profile of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (targets for piperazine derivatives) .
- QSAR modeling : Train models on benzylpiperazine analogs to predict logP, solubility, and ADMET properties .
- Dynamic simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can researchers design derivatives to improve selectivity for neurological targets?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., −NO) at the benzoate para-position to modulate receptor affinity .
- Piperazine substitution : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to enhance blood-brain barrier penetration .
- Pro-drug strategies : Esterify the carboxylate group to improve bioavailability .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar piperazine-acetamide derivatives?
- Methodological Answer :
- Reagent purity : Impurities in coupling agents (e.g., DCC) can reduce yields; use fresh reagents or recrystallize before use .
- Steric hindrance : Bulkier substituents on the benzoate ring slow amidation kinetics. Pre-activate the carboxylic acid to mitigate this .
- Workup protocols : Optimize extraction (e.g., pH-controlled liquid-liquid separation) to recover product from byproducts .
Safety and Handling
Q. What safety protocols are essential when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
